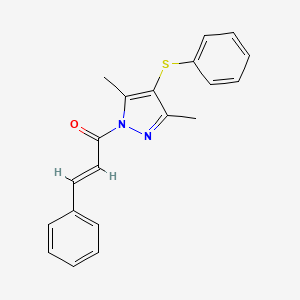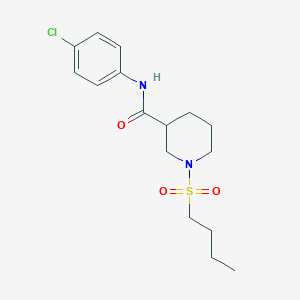![molecular formula C17H16N2O B5362730 2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)
2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of benzimidazole derivatives and is commonly referred to as FVIMPI.
Mechanism of Action
The mechanism of action of FVIMPI is not fully understood. However, it is believed that FVIMPI exerts its biological activity by interacting with specific proteins or enzymes in the cells. FVIMPI has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in the regulation of DNA replication and gene expression.
Biochemical and Physiological Effects:
FVIMPI has been shown to possess various biochemical and physiological effects. In vitro studies have shown that FVIMPI can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. FVIMPI has also been shown to modulate the expression of various genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of FVIMPI is its ease of synthesis and availability. FVIMPI can be synthesized in a few steps from commercially available starting materials. Another advantage of FVIMPI is its versatility in terms of its potential applications in various fields of science.
However, there are also some limitations associated with the use of FVIMPI in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in biological assays. Another limitation is the lack of detailed information on its toxicity and pharmacokinetics.
Future Directions
Despite the significant progress made in the study of FVIMPI, there are still many unanswered questions and challenges that need to be addressed. One of the future directions is to further investigate the mechanism of action of FVIMPI and its interaction with specific proteins or enzymes. Another future direction is to optimize the synthesis of FVIMPI to improve its yield and purity.
In addition, future studies should focus on the development of novel derivatives of FVIMPI with improved properties and potential applications. For example, the synthesis of FVIMPI derivatives with enhanced solubility and bioavailability could lead to the development of more effective anti-cancer agents or organic semiconductors.
Synthesis Methods
The synthesis of FVIMPI involves the reaction of 2-(2-furyl)vinylamine with 1-(2-methyl-2-propen-1-yl)-1H-benzimidazole in the presence of a catalyst. The reaction proceeds through a Michael addition reaction, followed by cyclization to form the final product. The yield of FVIMPI can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
FVIMPI has been extensively studied for its potential applications in various fields of science. One of the most promising applications of FVIMPI is in the field of organic electronics. FVIMPI has been used as a building block for the synthesis of organic semiconductors, which have shown excellent performance in electronic devices such as organic field-effect transistors and organic solar cells.
In addition to its applications in organic electronics, FVIMPI has also been studied for its potential applications in the field of medicinal chemistry. FVIMPI has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FVIMPI has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(2)12-19-16-8-4-3-7-15(16)18-17(19)10-9-14-6-5-11-20-14/h3-11H,1,12H2,2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZEHJPEGBFCE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methoxy-7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B5362658.png)
![3-[(dimethylamino)methyl]-1-(4-propylbenzoyl)-3-piperidinol](/img/structure/B5362667.png)
![3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362669.png)
![4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362677.png)
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5362679.png)


![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)
![2-(4-fluorophenyl)-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]morpholine](/img/structure/B5362715.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)

![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)